molecular formula C22H16O2 B13744818 trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene CAS No. 66267-18-3

trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene

Cat. No.: B13744818
CAS No.: 66267-18-3
M. Wt: 312.4 g/mol
InChI Key: YNRNDZFOPXEGFK-RBBKRZOGSA-N
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Description

trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene: is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of dibenz(a,h)anthracene, which is known for its carcinogenic properties. This compound is characterized by the presence of two hydroxyl groups attached to the first and second carbon atoms in a trans configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene typically involves the metabolic conversion of dibenz(a,h)anthracene. This process can be carried out using liver microsomes from rats pretreated with 3-methylcholanthrene . The hydroxyl groups of dibenz(a,h)anthracene trans-1,2-dihydrodiol are predominantly in quasi-axial conformations, which facilitates the formation of the desired dihydrodiol .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene undergoes several types of chemical reactions, including oxidation and epoxidation.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include vicinal dihydrodiol epoxides and tetrahydrotetrols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene involves its metabolic conversion to reactive intermediates, such as dihydrodiol epoxides. These intermediates can form covalent bonds with DNA, leading to the formation of DNA adducts. This process can result in mutations and potentially initiate carcinogenesis . The molecular targets involved in this mechanism include DNA and various enzymes involved in the metabolic activation of PAHs .

Comparison with Similar Compounds

  • trans-3,4-Dihydro-3,4-dihydroxychrysene
  • trans-9,10-Dihydro-9,10-dihydroxybenzo(a)pyrene

Comparison: trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene is unique due to its specific metabolic pathway and the formation of distinct dihydrodiol epoxides. Unlike other similar compounds, it predominantly forms tetrahydrotetrols as major products . This uniqueness makes it a valuable compound for studying the specific metabolic and carcinogenic pathways of dibenz(a,h)anthracene derivatives.

Properties

CAS No.

66267-18-3

Molecular Formula

C22H16O2

Molecular Weight

312.4 g/mol

IUPAC Name

(1S,2S)-1,2-dihydronaphtho[1,2-b]phenanthrene-1,2-diol

InChI

InChI=1S/C22H16O2/c23-20-10-9-14-6-8-16-11-18-15(12-19(16)21(14)22(20)24)7-5-13-3-1-2-4-17(13)18/h1-12,20,22-24H/t20-,22+/m0/s1

InChI Key

YNRNDZFOPXEGFK-RBBKRZOGSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)[C@@H]([C@H](C=C5)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C(C(C=C5)O)O

Origin of Product

United States

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